molecular formula C12H20O2 B13852156 (2E,4E)-dodeca-2,4-dienoic acid

(2E,4E)-dodeca-2,4-dienoic acid

Cat. No.: B13852156
M. Wt: 196.29 g/mol
InChI Key: HQSBWLQFLLMPKC-BNFZFUHLSA-N
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Description

(2E,4E)-dodeca-2,4-dienoic acid is an organic compound characterized by the presence of two conjugated double bonds at positions 2 and 4 in its dodeca (12-carbon) chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-dodeca-2,4-dienoic acid typically involves the use of starting materials such as dodecane or its derivatives. One common synthetic route includes the following steps:

    Formation of the Diene System:

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-dodeca-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated carboxylic acids. Common reducing agents include hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the double bonds are replaced by other functional groups. Halogenation using chlorine or bromine is a typical example.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Saturated carboxylic acids

    Substitution: Halogenated derivatives

Scientific Research Applications

(2E,4E)-dodeca-2,4-dienoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (2E,4E)-dodeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-decadienoic acid: A shorter chain analog with similar chemical properties.

    (2E,4E)-hexadienoic acid: Another analog with a shorter carbon chain and similar reactivity.

Uniqueness

(2E,4E)-dodeca-2,4-dienoic acid is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and longer chain length make it suitable for specific applications where shorter chain analogs may not be effective.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(2E,4E)-dodeca-2,4-dienoic acid

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h8-11H,2-7H2,1H3,(H,13,14)/b9-8+,11-10+

InChI Key

HQSBWLQFLLMPKC-BNFZFUHLSA-N

Isomeric SMILES

CCCCCCC/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCCCC=CC=CC(=O)O

Origin of Product

United States

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